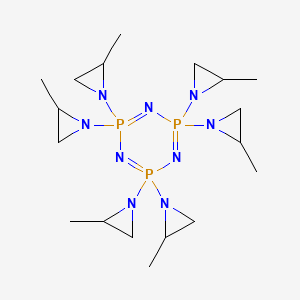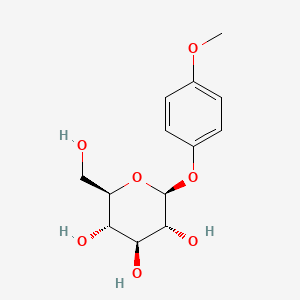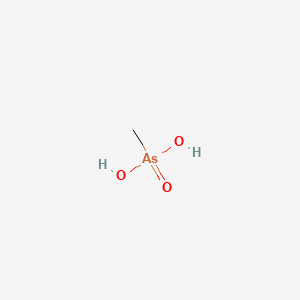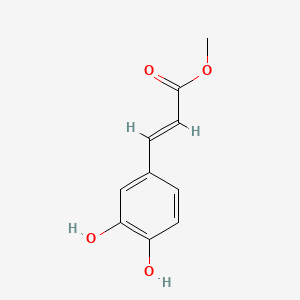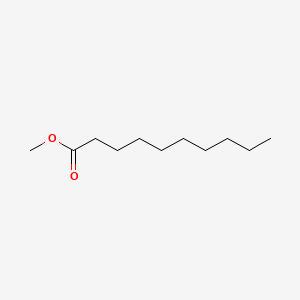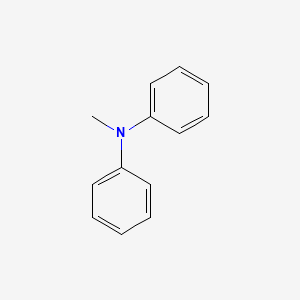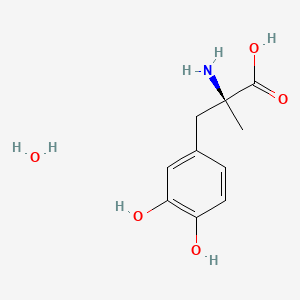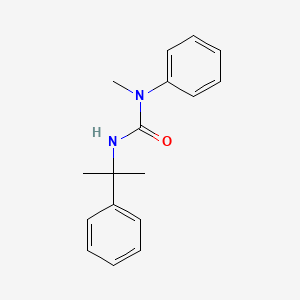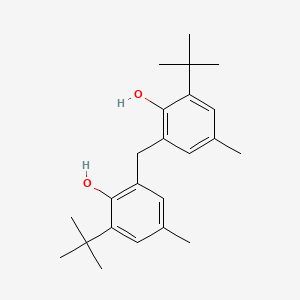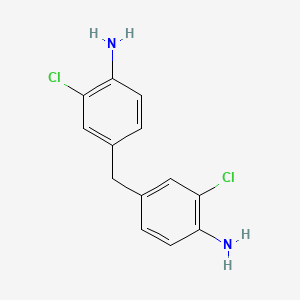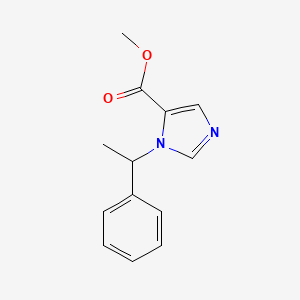
甲氧咪酯
描述
美托咪酯是一种非巴比妥类咪唑化合物,由杨森制药公司于1965年发现。它主要用作欧洲人类和兽医目的的镇静催眠药物。 美托咪酯也被用于医学影像,特别是在正电子发射断层扫描 (PET) 中检测肾上腺皮质来源的肿瘤 .
科学研究应用
作用机制
美托咪酯通过充当 γ-氨基丁酸型 A (GABA A) 受体的正向变构调节剂来发挥作用。这增强了 γ-氨基丁酸的抑制效应,导致镇静和催眠。 此外,美托咪酯抑制酶 11-β-羟化酶,该酶参与皮质醇合成 .
类似化合物:
甲氧羰基依托咪酯: 依托咪酯的类似物,具有较短的作用持续时间和快速代谢.
环丙基-甲氧羰基美托咪酯: 另一种类似物,具有高催眠效力和中等作用持续时间.
独特性: 美托咪酯在其与肾上腺皮质中的 CYP11B 酶的特异性结合方面是独一无二的,使其在成像肾上腺皮质肿瘤方面非常有效。 它能够被放射性标记的能力也使其与其他镇静催眠药物区别开来 .
生化分析
Biochemical Properties
Metomidate is a potent inhibitor of the enzyme cholinesterase and inhibits the activity of many other enzymes in the central nervous system . It produces its effect by acting as a positive allosteric modulator on the γ-aminobutyric acid type A receptor, thus enhancing the effect of the inhibitory neurotransmitter γ-aminobutyric acid .
Cellular Effects
Metomidate has been shown to have effects on various types of cells and cellular processes. For instance, it has been used with positron emission tomography (PET) to detect tumors of adrenocortical origin . The scan involves an injection of a small amount of a radioactive tracer which will remain in the body for a few hours .
Molecular Mechanism
Metomidate exerts its effects at the molecular level through binding interactions with biomolecules and changes in gene expression. It suppresses the adrenocortical axis by inhibiting the enzyme 11β-hydroxylase . This makes the drug unsuitable for administration by a prolonged infusion .
Temporal Effects in Laboratory Settings
The rapid onset and short duration of action of metomidate make it particularly useful in settings where quick induction and recovery from anesthesia are desirable . Involuntary muscle movements were observed, which are of potential concern for further development .
Dosage Effects in Animal Models
Studies in pigs have shown that hemorrhagic shock only minimally affects etomidate pharmacokinetics
Metabolic Pathways
Metomidate is rapidly metabolized by hepatic esterases into an inactive carboxylic acid through hydrolyzation . This rapid metabolism contributes to its short duration of action.
准备方法
合成路线和反应条件: 美托咪酯可以通过化学酶法合成。一种方法涉及使用 Mitsunobu 反应对甲基 1H-咪唑-5-羧酸酯进行区域选择性烷基化。 此过程将两个片段连接起来:(S)-1-(4-碘苯基)乙醇和甲基 1H-咪唑-5-羧酸酯,构型发生反转 . 另一种方法涉及合成锡化的美托咪酯作为放射卤化反应的前体,这对于创建放射性药物非常有用 .
工业生产方法: 美托咪酯的工业生产通常涉及其前体的合成,然后进行区域选择性烷基化。 该工艺针对高产率和高纯度进行了优化,确保最终产品满足药物标准 .
化学反应分析
反应类型: 美托咪酯经历各种化学反应,包括亲核取代和亲电卤化。 它也参与了用于医学影像的放射性标记化合物的形成 .
常用试剂和条件:
亲核取代: 使用甲基 1H-咪唑-5-羧酸酯和(S)-1-(4-碘苯基)乙醇。
亲电卤化: 涉及使用碘或其他卤素来创建放射性标记的衍生物.
相似化合物的比较
Etomidate: Another imidazole-based anesthetic with similar sedative-hypnotic properties.
Methoxycarbonyl Etomidate: An analog of etomidate with a shorter duration of action and rapid metabolism.
Cyclopropyl-Methoxycarbonyl Metomidate: Another analog with high hypnotic potency and intermediate duration of action.
Uniqueness: Metomidate is unique in its specific binding to CYP11B enzymes in the adrenal cortex, making it highly effective for imaging adrenocortical tumors. Its ability to be radiolabeled also sets it apart from other sedative-hypnotic drugs .
属性
IUPAC Name |
methyl 3-(1-phenylethyl)imidazole-4-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2O2/c1-10(11-6-4-3-5-7-11)15-9-14-8-12(15)13(16)17-2/h3-10H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FHFZEKYDSVTYLL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1)N2C=NC=C2C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID1048411 | |
| Record name | Metomidate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1048411 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
230.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5377-20-8 | |
| Record name | Metomidate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=5377-20-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Metomidate [INN:BAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005377208 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Metomidate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1048411 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Metomidate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.023.971 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | METOMIDATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Z18ZYL8Y51 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is methyl 1-(1-phenylethyl)-1H-imidazole-5-carboxylate (metomidate), and what is its primary mechanism of action?
A1: Methyl 1-(1-phenylethyl)-1H-imidazole-5-carboxylate (metomidate) is a short-acting hypnotic drug belonging to the imidazole class. It exerts its effects by enhancing the inhibitory neurotransmission mediated by gamma-aminobutyric acid (GABA) within the central nervous system. []
Q2: How does metomidate's interaction with the GABAergic system lead to its observed hypnotic effects?
A2: Metomidate acts as a positive allosteric modulator of the GABAA receptor, a ligand-gated chloride channel. By binding to a specific site on the receptor distinct from the GABA binding site, metomidate increases the receptor's affinity for GABA and enhances the effects of GABA binding. This leads to increased chloride ion influx into neurons, hyperpolarization, and ultimately, a reduction in neuronal excitability. This suppression of neuronal activity manifests as the hypnotic effects observed with metomidate administration. [, ]
Q3: What is a notable downstream effect of metomidate on adrenal function?
A3: Metomidate is known to inhibit cortisol synthesis in the adrenal cortex by acting on the enzymes 11β-hydroxylase (CYP11B1) and aldosterone synthase (CYP11B2). This inhibition can lead to cortisol deficiency, which has important implications for its use in certain clinical settings. []
Q4: What is the molecular formula and weight of metomidate?
A4: The molecular formula of metomidate is C13H14N2O2, and its molecular weight is 230.26 g/mol. []
Q5: Are there specific spectroscopic techniques used to characterize metomidate?
A5: Yes, third-derivative spectrophotometry is a validated analytical method used for the determination of metomidate in aqueous solutions. This method relies on the spectral properties of the D,L-1-(1-phenylethyl)-imidazole-5-carboxylic acid formed during metomidate hydrolysis. []
Q6: How is metomidate administered, and what factors influence its pharmacokinetic profile?
A6: Metomidate can be administered intravenously, intramuscularly, intraperitoneally, or through immersion baths depending on the species and intended application. Its pharmacokinetic parameters, including absorption, distribution, metabolism, and excretion, vary significantly across species. Factors such as body size, temperature, and metabolic rate can influence its uptake, clearance, and elimination half-life. [, , , , , ]
Q7: How effective is metomidate as an anesthetic agent in different species?
A7: The efficacy of metomidate as an anesthetic varies greatly between species and can be influenced by factors such as dose, administration route, and water parameters. In some fish species, such as turbot (Scophthalmus maximus), metomidate effectively induces anesthesia for procedures like tagging or size measuring. [] Conversely, in leopard frogs (Rana pipiens), metomidate has shown limited efficacy as a sole anesthetic agent, often producing prolonged sedation rather than surgical anesthesia. []
Q8: Are there any notable toxicological concerns associated with metomidate use?
A8: While generally considered safe for short-term use in many species, metomidate can cause adverse effects, particularly at higher doses or with prolonged exposure. Some reported adverse effects include prolonged sedation, respiratory depression, cardiovascular effects, and potential for muscle damage. In certain species, such as pigs, metomidate anesthesia has been linked to cortisol deficiency, which can exacerbate circulatory failure during bacterial infection. [, , , ]
Q9: What are the primary applications of metomidate in scientific research?
A9: Metomidate is frequently employed in research settings as an anesthetic or sedative for various procedures, including handling, transport, and surgical interventions. Its ability to induce sedation in a wide range of species, including fish, amphibians, and mammals, makes it a valuable tool for researchers studying physiology, behavior, and disease. [, , , , , ]
Q10: How is metomidate being utilized in the development of diagnostic tools for adrenal disorders?
A10: Radiolabeled forms of metomidate, such as 11C-metomidate and [123I]iodometomidate, are being investigated as potential tracers for positron emission tomography (PET) imaging of the adrenal glands. These tracers target the CYP11B enzymes found in the adrenal cortex and can aid in the visualization and characterization of adrenal lesions, including adenomas and carcinomas. [, , , , ]
Q11: What are the limitations of using metomidate as an anesthetic or sedative?
A12: Metomidate's limitations include species-specific responses, variable induction and recovery times, and potential for prolonged sedation. [] Its use in certain procedures, such as open-water capture of young rockfish, is limited by the fishes' ability to detect and avoid the anesthetic. [] Additionally, metomidate's suppression of cortisol production raises concerns for its use in stressed or diseased animals. [, , ]
Q12: What are some alternatives to metomidate for anesthesia and euthanasia in research settings?
A13: Alternatives to metomidate include other anesthetic agents, such as MS-222 (tricaine methanesulfonate), clove oil, 2-phenoxyethanol, and AQUI-S, as well as injectable anesthetics like tiletamine/zolazepam and ketamine. [, , , , , , ] The choice of anesthetic or euthanasia agent should be based on factors such as the species, procedure, and desired duration of effect.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


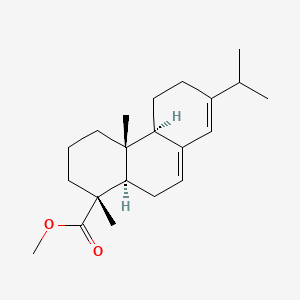
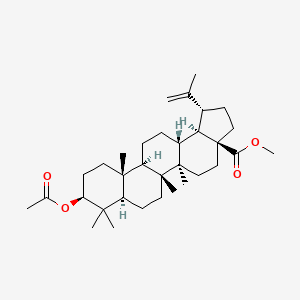
![methyl (E,6S)-2-methyl-6-[(9R,10R,13S,14S,17S)-4,4,10,13,14-pentamethyl-3-oxo-1,2,5,6,9,11,12,15,16,17-decahydrocyclopenta[a]phenanthren-17-yl]hept-2-enoate](/img/structure/B1676434.png)
